molecular formula C10H17F2NO4 B13453793 2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid

Cat. No.: B13453793
M. Wt: 253.24 g/mol
InChI Key: VWXKACMWPIEDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, BOC removal results in the formation of the free amine.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The BOC group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid is unique due to the presence of the difluoro group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

4,4-difluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13(4)6(8(14)15)5-7(11)12/h6-7H,5H2,1-4H3,(H,14,15)

InChI Key

VWXKACMWPIEDKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(F)F)C(=O)O

Origin of Product

United States

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